Methyl 5-[(tert-butoxycarbonylamino)methyl]tetrahydrofuran-2-carboxylate
CAS No.: 840540-58-1
Cat. No.: VC3103455
Molecular Formula: C12H21NO5
Molecular Weight: 259.3 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 840540-58-1 |
---|---|
Molecular Formula | C12H21NO5 |
Molecular Weight | 259.3 g/mol |
IUPAC Name | methyl 5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]oxolane-2-carboxylate |
Standard InChI | InChI=1S/C12H21NO5/c1-12(2,3)18-11(15)13-7-8-5-6-9(17-8)10(14)16-4/h8-9H,5-7H2,1-4H3,(H,13,15) |
Standard InChI Key | KOYDSWZQFFQEEE-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NCC1CCC(O1)C(=O)OC |
Canonical SMILES | CC(C)(C)OC(=O)NCC1CCC(O1)C(=O)OC |
Introduction
Chemical Structure and Properties
Methyl 5-[(tert-butoxycarbonylamino)methyl]tetrahydrofuran-2-carboxylate is an organic compound that contains several key functional groups: a tetrahydrofuran ring, a methyl ester group, and a tert-butoxycarbonyl (Boc) protected amine. The molecule possesses a saturated five-membered tetrahydrofuran ring with two key substituents: a methoxycarbonyl group at the 2-position and a Boc-protected aminomethyl group at the 5-position. This particular arrangement of functional groups contributes to the compound's significance in organic synthesis and pharmaceutical research .
The structural complexity of this compound allows it to serve as a versatile building block, particularly in the development of peptides and other biologically active molecules. The presence of the Boc protecting group is especially important as it provides selective protection for the amine functionality during multi-step synthetic procedures, while the methyl ester provides an activated carboxylic acid equivalent that can undergo further transformations.
Property | Value |
---|---|
Molecular Formula | C12H21NO5 |
Molecular Weight | 259.3 g/mol |
CAS Number | 840540-58-1 |
H-Bond Acceptors | 6 |
H-Bond Donors | 1 |
MDL Number | MFCD23152696 |
Chemical Identifiers
Various chemical identifiers are used to uniquely identify and reference Methyl 5-[(tert-butoxycarbonylamino)methyl]tetrahydrofuran-2-carboxylate in chemical databases and literature. These identifiers are essential for researchers to locate and reference the compound accurately in their studies and publications.
The SMILES notation (Simplified Molecular-Input Line-Entry System) for this compound is CC(C)(C)OC(=O)NCC1CCC(O1)C(=O)OC, which provides a string representation of the molecular structure that can be used in computational chemistry applications . Similarly, the InChI (International Chemical Identifier) and InChIKey provide standardized methods for representing the chemical structure in a computer-readable format, facilitating database searches and structural comparisons .
Table 1.2: Chemical Identifiers for Methyl 5-[(tert-butoxycarbonylamino)methyl]tetrahydrofuran-2-carboxylate
Identifier Type | Value |
---|---|
CAS Number | 840540-58-1 |
SMILES | CC(C)(C)OC(=O)NCC1CCC(O1)C(=O)OC |
InChI | InChI=1S/C12H21NO5/c1-12(2,3)18-11(15)13-7-8-5-6-9(17-8)10(14)16-4/h8-9H,5-7H2,1-4H3,(H,13,15) |
InChIKey | KOYDSWZQFFQEEE-UHFFFAOYSA-N |
Chemical Reactions
Methyl 5-[(tert-butoxycarbonylamino)methyl]tetrahydrofuran-2-carboxylate can participate in various chemical reactions due to its multiple functional groups. The reactivity profile of this compound is largely determined by the presence of the methyl ester group, the Boc-protected amine, and the tetrahydrofuran ring.
The methyl ester functionality is susceptible to hydrolysis under basic or acidic conditions, yielding the corresponding carboxylic acid. This transformation is particularly useful when the compound serves as an intermediate in multi-step syntheses. The ester can also undergo transesterification reactions with other alcohols, allowing for the modification of the carboxylate portion of the molecule.
The Boc-protected amine represents another reactive site within the molecule. Under acidic conditions, the Boc group can be selectively removed to reveal the free amine, which can then participate in various coupling reactions such as amide formation, reductive amination, or nucleophilic substitution. This selective deprotection is a common strategy in peptide synthesis and the preparation of pharmaceutically relevant compounds.
Applications in Organic Synthesis and Research
Methyl 5-[(tert-butoxycarbonylamino)methyl]tetrahydrofuran-2-carboxylate serves as a valuable building block in organic synthesis, particularly in the preparation of complex molecules with biological significance. The compound's structural features, including the protected amine and the methyl ester, make it an excellent candidate for use in the synthesis of peptides, peptidomimetics, and other biologically active compounds.
Based on the applications of related compounds, particularly its acid counterpart, this methyl ester is likely utilized in various research domains including medicinal chemistry, materials science, and biological studies. In medicinal chemistry, compounds containing the tetrahydrofuran ring with appropriately positioned functional groups have shown promise in the development of enzyme inhibitors, receptor modulators, and other therapeutic agents.
The compound may also find applications in studies of enzyme mechanisms, where the unique spatial arrangement of functional groups can interact with specific binding sites in enzyme active centers. Additionally, its use in the development of pharmaceuticals represents another significant application area, leveraging its potential ability to serve as a scaffold for drug-like molecules.
Table 4.1: Potential Applications of Methyl 5-[(tert-butoxycarbonylamino)methyl]tetrahydrofuran-2-carboxylate
Application Area | Potential Uses |
---|---|
Peptide Synthesis | Building block for incorporation into peptide sequences |
Medicinal Chemistry | Scaffold for drug development; enzyme inhibitor design |
Enzyme Mechanism Studies | Probe for investigating enzyme binding sites and activity |
Materials Science | Precursor for functionalized materials |
Pharmaceutical Development | Intermediate in the synthesis of bioactive compounds |
Related Compounds
Several compounds structurally related to Methyl 5-[(tert-butoxycarbonylamino)methyl]tetrahydrofuran-2-carboxylate are documented in chemical literature. Understanding these related structures provides additional context for the significance and applications of the target compound.
The most closely related compound is 5-[(Tert-butoxycarbonylamino)methyl]tetrahydrofuran-2-carboxylic acid (CAS: 840540-59-2), which is essentially the acid form of our target compound. This acid has a molecular formula of C11H19NO5 and a molecular weight of 245.27 g/mol. The primary difference is the presence of a carboxylic acid group instead of a methyl ester, which affects its reactivity and physical properties.
Another related compound is Methyl 5-(((tert-butoxycarbonyl)amino)methyl)furan-2-carboxylate, which features a furan ring instead of a tetrahydrofuran ring . The unsaturated nature of the furan ring in this compound confers different electronic properties and reactivity compared to the saturated tetrahydrofuran in our target molecule.
Methyl 5-((tert-butoxycarbonyl)amino)-4-nitrothiophene-2-carboxylate represents yet another structural variation, incorporating a thiophene ring with additional functional groups including a nitro substituent . The presence of the thiophene ring and the nitro group dramatically alters the electronic properties and reactivity profile compared to our target compound.
Table 5.1: Comparison of Methyl 5-[(tert-butoxycarbonylamino)methyl]tetrahydrofuran-2-carboxylate with Related Compounds
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
---|---|---|---|
Methyl 5-[(tert-butoxycarbonylamino)methyl]tetrahydrofuran-2-carboxylate | C12H21NO5 | 259.3 | Target compound |
5-[(Tert-butoxycarbonylamino)methyl]tetrahydrofuran-2-carboxylic acid | C11H19NO5 | 245.27 | Carboxylic acid instead of methyl ester |
Methyl 5-(((tert-butoxycarbonyl)amino)methyl)furan-2-carboxylate | C12H17NO5 | 255.27 | Furan ring instead of tetrahydrofuran |
Methyl 5-((tert-butoxycarbonyl)amino)-4-nitrothiophene-2-carboxylate | C11H14N2O6S | 302.31 | Thiophene ring with nitro group |
Stereochemistry and Isomerism
Methyl 5-[(tert-butoxycarbonylamino)methyl]tetrahydrofuran-2-carboxylate contains two stereogenic centers at the 2 and 5 positions of the tetrahydrofuran ring, potentially leading to four stereoisomers (two pairs of enantiomers). The stereochemistry at these centers can significantly influence the compound's biological activity and its utility in stereoselective syntheses.
The stereochemical purity of this compound is an important consideration for researchers, particularly when it is employed in the synthesis of compounds intended for biological evaluation or pharmaceutical development. Stereochemically pure forms of the compound may be obtained through stereoselective synthesis or resolution of racemic mixtures.
Analytical Methods for Characterization
Accurate characterization of Methyl 5-[(tert-butoxycarbonylamino)methyl]tetrahydrofuran-2-carboxylate is essential for confirming its identity, purity, and structural features. Various analytical techniques can be employed for this purpose, each providing specific information about different aspects of the compound.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, provides detailed information about the compound's molecular structure, including the arrangement of hydrogen and carbon atoms. Key NMR signals would include those corresponding to the methyl ester group, the tert-butyl group of the Boc protecting group, the tetrahydrofuran ring protons, and the aminomethyl protons.
Mass spectrometry offers information about the molecular weight and fragmentation pattern of the compound, which can be compared with theoretical values to confirm its identity. Infrared (IR) spectroscopy provides insights into the functional groups present, with characteristic absorption bands for the ester carbonyl, carbamate carbonyl, and C-O stretching of the tetrahydrofuran ring.
High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are valuable for assessing the purity of the compound and monitoring reactions involving it. X-ray crystallography, if applicable, can provide definitive information about the compound's three-dimensional structure and absolute configuration.
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